Cas no 1782398-42-8 (2-Bromo-4-methoxypyridine-3-acetonitrile)

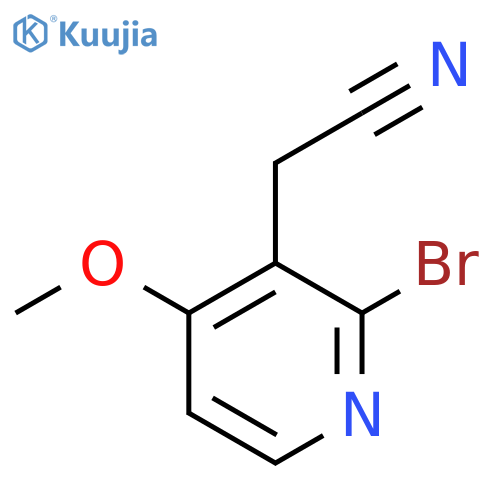

1782398-42-8 structure

商品名:2-Bromo-4-methoxypyridine-3-acetonitrile

CAS番号:1782398-42-8

MF:C8H7BrN2O

メガワット:227.057980775833

CID:4901219

2-Bromo-4-methoxypyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-methoxypyridine-3-acetonitrile

-

- インチ: 1S/C8H7BrN2O/c1-12-7-3-5-11-8(9)6(7)2-4-10/h3,5H,2H2,1H3

- InChIKey: DYUWZTNTVAHFJH-UHFFFAOYSA-N

- ほほえんだ: BrC1C(CC#N)=C(C=CN=1)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 189

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 45.9

2-Bromo-4-methoxypyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029012463-250mg |

2-Bromo-4-methoxypyridine-3-acetonitrile |

1782398-42-8 | 95% | 250mg |

$980.00 | 2022-04-02 | |

| Alichem | A029012463-1g |

2-Bromo-4-methoxypyridine-3-acetonitrile |

1782398-42-8 | 95% | 1g |

$3,126.60 | 2022-04-02 |

2-Bromo-4-methoxypyridine-3-acetonitrile 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

1782398-42-8 (2-Bromo-4-methoxypyridine-3-acetonitrile) 関連製品

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量